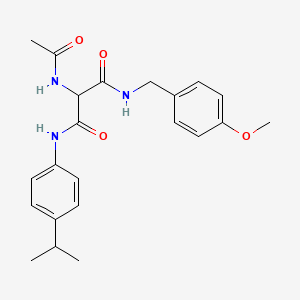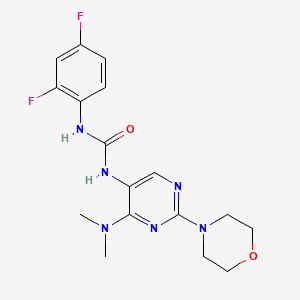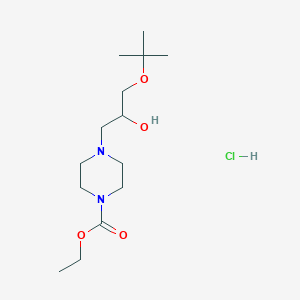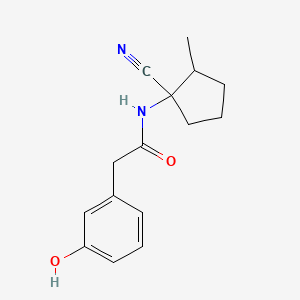
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). It has been studied extensively for its potential therapeutic applications in various diseases, including addiction, cancer, and neurodegenerative disorders.
Mécanisme D'action
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression. HDAC inhibitors like N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can increase the acetylation of histones, which leads to changes in gene expression. This can result in the activation of genes that are involved in cell death, cell differentiation, and other cellular processes. In the case of addiction, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can alter the expression of genes that are involved in the reward pathway, leading to a reduction in the craving for drugs of abuse.
Biochemical and Physiological Effects:
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can also inhibit the activity of other enzymes, such as the proteasome and the chaperone protein Hsp90. These effects can lead to changes in protein expression and degradation, which can have downstream effects on cellular processes. In terms of physiological effects, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been shown to reduce the rewarding effects of drugs of abuse, decrease the craving for cocaine, and induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in cellular processes. N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, there are also some limitations to using N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by factors such as cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide. One area of interest is in the development of more potent and selective HDAC inhibitors. Another area of research is in the identification of biomarkers that can predict the response to N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide treatment in patients with addiction or cancer. Additionally, there is a need for further studies to determine the optimal dosing and treatment duration of N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide in different disease contexts. Finally, there is a need for more research on the potential side effects of N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide and its long-term safety profile.
In conclusion, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide is a promising compound with potential therapeutic applications in addiction, cancer, and neurodegenerative disorders. Its mechanism of action involves the inhibition of HDAC, which can lead to changes in gene expression and cellular processes. While there are some limitations to using N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of the intermediate 1-cyano-2-methylcyclopentane, which is then reacted with 3-hydroxybenzoyl chloride to form the final product, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide. The synthesis of N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide is in the treatment of addiction, particularly cocaine addiction. Studies have shown that N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide can reduce cocaine self-administration in rats and decrease the craving for cocaine in human patients. N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has also been studied for its potential use in the treatment of cancer, as it can induce cell death in cancer cells. In addition, N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-3-7-15(11,10-16)17-14(19)9-12-5-2-6-13(18)8-12/h2,5-6,8,11,18H,3-4,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLSLSYVQQXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylcyclopentyl)-2-(3-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




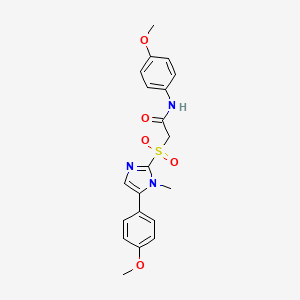
![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)
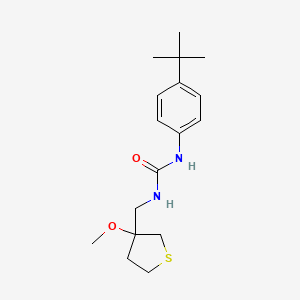
![2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide](/img/structure/B2674714.png)
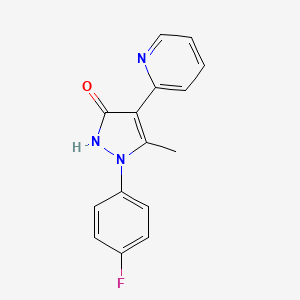
![4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile](/img/structure/B2674716.png)
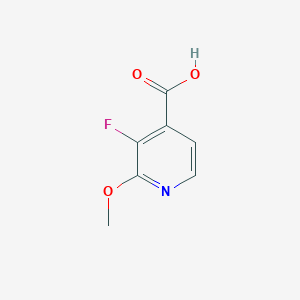
![N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2674718.png)
